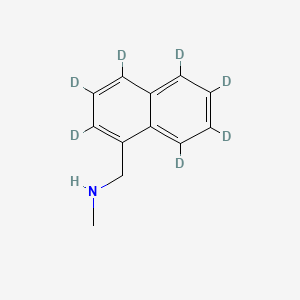

N-(1-Naphthyl-d7-methyl)methylamine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthyl-d7-methyl)methylamine typically involves the deuteration of N-(1-Naphthylmethyl)methylamine The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production methods for This compound are not widely documented.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-Naphthyl-d7-methyl)methylamine: can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyl ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones or aldehydes, while reduction can produce naphthylamines .

Aplicaciones Científicas De Investigación

N-(1-Naphthyl-d7-methyl)methylamine: has several scientific research applications, including:

Proteomics Research: The compound is used as a biochemical tool in proteomics to study protein structures and functions.

Isotope Labeling: Due to its deuterated nature, it is used in isotope labeling studies to trace molecular pathways and interactions.

Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.

Chemical Synthesis: It serves as a building block in organic synthesis for the production of various chemical compounds.

Mecanismo De Acción

The mechanism of action of N-(1-Naphthyl-d7-methyl)methylamine involves its interaction with molecular targets through its naphthyl and amine groups. The deuterium atoms in the compound can influence its chemical properties, such as reaction rates and stability. The compound can participate in various biochemical pathways, depending on the specific research application .

Comparación Con Compuestos Similares

N-(1-Naphthyl-d7-methyl)methylamine: can be compared with other similar compounds, such as:

N-(1-Naphthylmethyl)methylamine: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium atoms.

N-Methyl-1-naphthalenemethylamine: A related compound used in the synthesis of pharmaceutical intermediates.

1-Naphthylmethylamine: Another similar compound used as a building block in organic synthesis.

The uniqueness of This compound lies in its deuterated nature, which makes it valuable for isotope labeling studies and research applications requiring deuterium incorporation .

Actividad Biológica

N-(1-Naphthyl-d7-methyl)methylamine is a deuterated derivative of methylamine, which has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

- Chemical Name : this compound

- CAS Number : 1189686-07-4

- Molecular Formula : C12H13N

- Molecular Weight : 178.28 g/mol

- SMILES Notation : [2H]c1c([2H])c([2H])c2c(CNC)c([2H])c([2H])c([2H])c2c1[2H]

- IUPAC Name : 1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-N-methylmethanamine

Biological Activity Overview

This compound exhibits various biological activities that can be linked to its structural characteristics. Its potential as a pharmaceutical agent primarily arises from its interactions with biological systems.

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer.

- Interaction with Receptors : The compound may interact with neurotransmitter receptors due to its amine functional group, potentially influencing neurological pathways.

Case Studies and Research Findings

-

Anticancer Properties :

- A study on structurally related compounds indicated that modifications in the methyl group can significantly enhance anticancer activity by affecting mitochondrial functions. For instance, methylation at specific positions was found to increase potency against cancer cell lines like MCF-7 .

- The incorporation of deuterium (as in this compound) may alter the pharmacokinetics and dynamics of the compound, potentially leading to improved efficacy and reduced toxicity compared to non-deuterated analogs .

-

Toxicological Assessments :

- Research has shown that methylamine derivatives can exhibit genotoxic effects. For example, studies indicated that exposure to methylamines could lead to DNA damage in various test organisms such as E. coli and mouse lymphoma cells . This raises concerns regarding the safety profile of this compound in therapeutic contexts.

- Environmental Impact :

Table 1: Comparison of Biological Activities of Methylamine Derivatives

Propiedades

IUPAC Name |

1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3/i2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRIUFVBEVFILS-CFWCETGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662139 | |

| Record name | N-Methyl-1-[(~2~H_7_)naphthalen-1-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189686-07-4 | |

| Record name | N-Methyl-1-[(~2~H_7_)naphthalen-1-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.